Boc-N-methyl-L-isoleucine
Overview
Description
Boc-N-methyl-L-isoleucine, also known as Boc-N-Me-Ile-OH, is a peptide product that can be used as a precursor in organic synthesis and pharmaceuticals . It is a white solid .
Synthesis Analysis
. It is used in peptide synthesis .
Molecular Structure Analysis
The molecular formula of Boc-N-methyl-L-isoleucine is C12H23NO4 . Its molecular weight is 245.32 .
Chemical Reactions Analysis
Boc-N-methyl-L-isoleucine is used in organic synthesis and pharmaceuticals . It is a peptide product, indicating its involvement in peptide bond formation reactions.
Physical And Chemical Properties Analysis
Boc-N-methyl-L-isoleucine has a density of 1.1±0.1 g/cm3 . Its boiling point is 338.2±21.0 °C at 760 mmHg . The flash point is 158.3±22.1 °C .
Scientific Research Applications
Synthesis of pH-responsive Polymers : Boc-L-isoleucine has been used in the synthesis and reversible addition-fragmentation chain transfer polymerization of amino acid-based chiral monomers. These polymers exhibit pH-responsive behavior and are potential candidates for drug delivery and biomolecule conjugation applications (Bauri, Roy, Pant, & De, 2013).
Crystal Structure Analysis : Studies on the structure and conformation of Boc-Ile-Leu-OMe, a derivative of Boc-L-isoleucine, have been conducted to understand molecular arrangements and intermolecular interactions in peptides (Thirumuruhan, Sony, Shanmugam, Ponnuswamy, & Jayakumar, 2004).
Conformational Analysis of Oligopeptides : Research on L-isoleucine oligomers, including those protected by Boc, has been carried out to study their conformation in different solvents. These studies provide insights into the β-conformations of these oligomers (Goodman, Naider, & Toniolo, 1971).
Conformational Characteristics in Oligopeptides : Investigations into the conformational behavior of oligonorleucines and their N-methylated analogs have shown differences in their aggregate formation and beta-helix structures (Schoch, Römer, & Lorenzi, 2009).
Resolution of Racemic Isoleucine Mixtures : Boc-DL-isoleucine has been used in studies exploring the resolution of racemic mixtures, which is crucial for preparing optically pure compounds (Maharani, Hidayat, Sumiarsa, Zainuddin, & Hidayat, 2016).
Synthesis and Optical Studies : The synthesis and stereochemical investigation of L-isoleucine peptides have been conducted to understand the impact of side chains on peptide structure and function (Toniolo, 1971).
Influence of Asymmetric Carbon Atoms on Polypeptides : Research on diastereomeric oligopeptides of L-isoleucine and D-alloisoleucine has revealed insights into the influence of side chain configuration on peptide conformation (Widmer, Lorenzi, & Pino, 1979).
Crystal Structure and Conformation Studies : The crystal structure and conformation of Boc-Ile-Val-OMe have been analyzed to understand peptide conformation and intermolecular interactions (Sukumar, Sony, Ponnuswamy, & Jayakumar, 2005).
C-Alkylation in Peptides : Studies have shown how Boc-protected peptides can be C-alkylated, contributing to the field of peptide modification and synthesis (Seebach, Bossler, Gründler, Shoda, & Wenger, 1991).
Synthesis of Modified Lysine and its Applications : Research on the synthesis of Nα-Fmoc-Nɛ-(Boc, methyl)-lysine has been conducted for its application in peptide synthesis (Huang et al., 2007).
Safety And Hazards
properties
IUPAC Name |
(2S,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBIAUMDQYXOFG-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426926 | |
Record name | Boc-N-methyl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-N-methyl-L-isoleucine | |
CAS RN |
52498-32-5 | |
Record name | Boc-N-methyl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-L-isoleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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